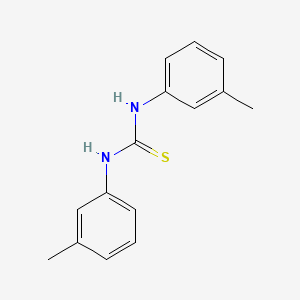

1,3-Bis(3-methylphenyl)thiourea

描述

Structure

3D Structure

属性

IUPAC Name |

1,3-bis(3-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c1-11-5-3-7-13(9-11)16-15(18)17-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMWVFOQAAUFDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406327 | |

| Record name | Thiourea, N,N'-bis(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-51-9 | |

| Record name | Thiourea, N,N'-bis(3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of 1,3 Bis 3 Methylphenyl Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of 1,3-bis(3-methylphenyl)thiourea.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The protons of the methyl groups typically appear as a singlet in the upfield region of the spectrum. The aromatic protons resonate as a complex multiplet in the downfield region, a result of their varied chemical environments and spin-spin coupling interactions. The N-H protons of the thiourea (B124793) moiety are also observable, often as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides further insight into the carbon skeleton of the molecule. Key resonances include the signal for the thiocarbonyl carbon (C=S), which characteristically appears in the far downfield region of the spectrum. The aromatic carbons give rise to a series of signals in the aromatic region, with their specific chemical shifts influenced by the methyl substituent and the thiourea group. The methyl carbons are observed as a single peak in the upfield region.

| ¹³C NMR Data for this compound |

| Assignment |

| C=S |

| Aromatic Carbons |

| Methyl Carbons |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational spectroscopy techniques, including IR and FT-IR, are instrumental in identifying the functional groups within this compound. The spectra are characterized by several key absorption bands. The N-H stretching vibrations are typically observed as a broad band in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings and methyl groups appear around 3000 cm⁻¹. The C=S stretching vibration, a hallmark of the thiourea group, gives rise to a strong band in the range of 1300-1400 cm⁻¹. Furthermore, the C-N stretching vibrations and aromatic C=C bending frequencies contribute to the complex fingerprint region of the spectrum. researchgate.netresearchgate.netiosrjournals.org

| Key FT-IR Bands for Thiourea Derivatives |

| Vibrational Mode |

| N-H Stretch |

| C-H (Aromatic) Stretch |

| C-H (Alkyl) Stretch |

| C=S Stretch |

| C-N Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, typically exhibits absorption bands in the ultraviolet region. These absorptions are attributed to π → π* and n → π* electronic transitions within the aromatic rings and the thiocarbonyl group, respectively. The exact position and intensity of these bands can be influenced by the solvent polarity.

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. In ESI-MS, the molecule is typically observed as a protonated molecular ion [M+H]⁺. The high-resolution mass spectrum allows for the precise determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can provide valuable structural information, often showing cleavage of the C-N bonds adjacent to the thiocarbonyl group.

Single Crystal X-ray Diffraction Analysis

| Compound | Crystal System | Space Group | Key Features |

| 1,3-bis(2-methylphenyl)thiourea | Monoclinic | P2₁/c | Non-planar molecule, intermolecular N-H···S hydrogen bonding |

| 1,3-bis(2-methoxyphenyl)thiourea | Monoclinic | P2₁/c | Inversion dimers linked by N-H···S hydrogen bonds. nih.gov |

Determination of Molecular and Crystal Structure

The molecular and crystal structure of this compound (C₁₅H₁₆N₂S) has been meticulously determined through single-crystal X-ray diffraction. iucr.org The compound crystallizes in the triclinic crystal system. iucr.org A notable feature of its crystal structure is the presence of two independent molecules in the asymmetric unit, meaning the fundamental repeating unit of the crystal contains two chemically identical but conformationally distinct molecules. iucr.org

The crystallographic data for a triclinic polymorph of the compound, determined at 296 K, are summarized below. iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₆N₂S |

| Formula Weight (Mᵣ) | 256.36 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 10.0483 (5) |

| b (Å) | 12.0993 (7) |

| c (Å) | 13.1100 (7) |

| α (°) | 67.633 (2) |

| β (°) | 73.496 (1) |

| γ (°) | 74.994 (2) |

| Volume (V) (ų) | 1392.64 (13) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 296 (2) |

Analysis of Hydrogen Bonding Interactions (Intra- and Intermolecular)

Hydrogen bonding plays a crucial role in the solid-state structure of this compound, with both conventional and unconventional interactions observed.

Intermolecular Hydrogen Bonding: The most significant intermolecular interaction is the classic N—H⋯S hydrogen bond. iucr.org This interaction connects the two independent molecules into a dimeric structure. iucr.org The hydrogen atoms from the N-H groups of the thiourea backbone form bonds with the sulfur atom of an adjacent molecule. iucr.org This specific interaction results in the formation of a centrosymmetric R²₂(8) ring motif, a robust and commonly observed synthon in thiourea derivatives. iucr.orgnih.gov

No significant intramolecular hydrogen bonds are noted in the primary structure, as the trans conformation of the N-H groups orients them away from potential internal acceptor atoms. iucr.org This contrasts with some other thiourea derivatives where intramolecular hydrogen bonds can dictate the molecular conformation. mdpi.comnih.gov

| Interaction Type | Description | Graph Set Motif |

|---|---|---|

| N—H⋯S | Intermolecular bond linking two molecules into a dimer. | R²₂(8) |

| C—H⋯S | Intermolecular bond contributing to crystal packing. | R²₂(12) |

Investigation of Crystal Packing and Supramolecular Assembly Motifs

The crystal packing of this compound is a direct consequence of the hydrogen bonding interactions. The primary building block of the supramolecular structure is the dimer formed via pairs of N—H⋯S hydrogen bonds. iucr.org This dimerization creates the characteristic eight-membered {⋯HNCS}₂ synthon, which is a highly predictable and stable motif in the crystal engineering of ureas and thioureas. iucr.orgnih.gov

Polymorphism Studies and Conformational Isomerism

The structural analysis of this compound provides clear evidence of conformational isomerism. iucr.org The existence of two unique molecules within the asymmetric unit, differing primarily in the twist angle between the two 3-methylphenyl groups (62.54° vs. 79.54°), is a manifestation of this phenomenon. iucr.org This flexibility arises from the low rotational barrier around the C-N single bonds connecting the phenyl rings to the thiourea core. usm.my

The published study identifies the characterized structure as a "triclinic polymorph," which strongly suggests that other polymorphic forms of the compound may exist under different crystallization conditions. iucr.org Polymorphism, the ability of a compound to exist in more than one crystal form, is a known characteristic of symmetrically substituted thiourea derivatives. usm.my This phenomenon is often attributed to the conformational flexibility around the C-N bonds, which allows molecules to adopt different conformations (e.g., trans-trans, cis-trans) and pack in various ways, sometimes leading to concomitant polymorphs. nih.govusm.my While only one polymorph has been detailed for this compound, the potential for other forms remains an area for further investigation.

Theoretical and Computational Investigations of 1,3 Bis 3 Methylphenyl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For 1,3-bis(3-methylphenyl)thiourea, DFT calculations are instrumental in predicting its geometric, vibrational, and electronic properties.

Geometry Optimization and Conformational Analysis

Geometry optimization of this compound using DFT, often with the B3LYP functional and a basis set like 6-311G, helps in determining the most stable three-dimensional arrangement of its atoms. researchgate.net The process involves finding the minimum energy conformation of the molecule.

Table 1: Selected Optimized Geometrical Parameters for a Thiourea (B124793) Derivative

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C=S | ~1.68 |

| C-N | ~1.38 |

| N-H | ~1.01 |

| C-C (aryl) | ~1.39 |

| C-N-C Angle | ~125° |

| N-C-N Angle | ~118° |

Note: These are representative values for a generic thiourea derivative and can vary for this compound.

Vibrational Analysis and Spectroscopic Correlation

Vibrational analysis, performed computationally, predicts the frequencies of molecular vibrations. These calculated frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy to validate the computed structure.

For thiourea derivatives, characteristic vibrational frequencies include:

N-H stretching: Typically observed in the range of 3100-3400 cm⁻¹. researchgate.net

C=O stretching (in acylthioureas): Around 1660-1720 cm⁻¹. researchgate.net

C=S stretching: Found in the region of 1243-1300 cm⁻¹. researchgate.netnih.gov

C-N stretching: Appears in the 1540-1620 cm⁻¹ range. researchgate.net

In the specific case of 3-acetyl-1-(3-methylphenyl)thiourea, characteristic infrared absorptions were observed at 3163.7 cm⁻¹ (N-H), 1690.0 cm⁻¹ (C=O), and 693.3 cm⁻¹ (C=S). nih.gov The comparison between calculated and experimental vibrational spectra allows for a detailed assignment of the observed bands to specific vibrational modes of the molecule. nih.govnih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Thiourea Derivative

| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT) |

|---|---|---|

| N-H Stretch | 3164 | 3160 |

| C=O Stretch | 1690 | 1685 |

| C=S Stretch | 693 | 690 |

Note: These are representative values and may differ for this compound.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

HOMO-LUMO Analysis: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.netaimspress.com A smaller gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution of these orbitals on the molecule indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. researchgate.net It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In a typical MEP map, red areas indicate negative electrostatic potential (electron-rich), while blue areas indicate positive electrostatic potential (electron-poor). For thiourea derivatives, the region around the sulfur atom often shows a negative potential, making it a likely site for electrophilic attack, while the N-H protons are typically in a region of positive potential. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). uaeu.ac.ae This method calculates the energies and oscillator strengths of electronic transitions from the ground state to various excited states. researchgate.net By comparing the calculated absorption wavelengths with experimental data, the nature of the electronic transitions, such as n→π* or π→π*, can be identified. academie-sciences.fr

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time. By simulating the motion of atoms and molecules, MD can reveal the different stable and metastable conformations that this compound can adopt in solution or in a biological environment. acs.org These simulations are valuable for understanding the flexibility of the molecule and how its shape might change upon interacting with other molecules. jppres.com

Calculation of Thermodynamic Parameters (e.g., Gibbs Free Energy)

DFT calculations can also be used to compute various thermodynamic parameters, such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). nih.gov The Gibbs free energy is particularly important for predicting the spontaneity of a reaction or a conformational change. A negative ΔG indicates a spontaneous process. nih.gov For instance, the relative Gibbs free energies of different conformers can determine their population at a given temperature.

Prediction of Nonlinear Optical (NLO) Properties

The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the ease with which its electron cloud can be polarized by an external electric field. This is quantified by parameters such as polarizability (α) and hyperpolarizabilities (β, γ, etc.). Organic molecules with extensive π-conjugated systems and intramolecular charge transfer (ICT) characteristics often exhibit enhanced NLO properties. nih.govrsc.org

In the case of this compound, the molecule possesses several structural features that suggest it may have interesting NLO properties. The central thiourea core (S=C(NH)₂) can act as a π-electron system. This is flanked by two phenyl rings, which are also π-conjugated. The presence of these aromatic rings connected to the thiourea group allows for delocalization of π-electrons across the molecule, a key feature for NLO activity. nih.gov

For a quantitative perspective, it is common to compare the predicted NLO properties of a compound with a standard reference material, such as urea (B33335). mdpi.com While specific calculated values for this compound are not available, the table below presents the calculated NLO properties for urea, which serves as a benchmark in such studies.

Table 1: Calculated Nonlinear Optical Properties of Urea

| Parameter | Value | Unit |

| Dipole Moment (µ) | 3.1243 | Debye |

| Polarizability (α) | - | cm³/mol |

| First-Order Hyperpolarizability (β) | 155.86 x 10⁻³⁰ | cm⁵/esu |

| Data obtained from DFT/B3LYP/6-31G' level of theory for Urea. mdpi.com |

Coordination Chemistry of 1,3 Bis 3 Methylphenyl Thiourea As a Ligand

Ligand Design Principles for Thiourea (B124793) Derivatives

The design of thiourea derivatives as ligands is predicated on their inherent structural characteristics, which can be fine-tuned through substitution to achieve desired coordination properties.

Thiourea derivatives are recognized as highly versatile ligands due to the presence of multiple potential donor atoms. nih.govnih.gov The core structure, >N-C(=S)-N<, offers soft sulfur and hard nitrogen atoms as coordination sites. uobasrah.edu.iqrsc.orgisca.me

Sulfur Donation : The primary coordination site is typically the soft thiocarbonyl sulfur atom, which readily bonds to a wide range of soft and borderline metal ions. mdpi.com In many cases, the ligand acts as a neutral monodentate donor through the sulfur atom. mdpi.comnih.gov This mode of coordination is common in complexes with metals like Ag(I), Au(I), and Cu(I). uobasrah.edu.iqnih.gov

Nitrogen Donation : Coordination can also involve the nitrogen atoms. Upon deprotonation of an N-H group, the ligand becomes anionic and can act as a bidentate chelator, coordinating through both a nitrogen and the sulfur atom to form a stable four-membered ring. mdpi.comnih.govwaikato.ac.nz This S,N-bidentate chelation is frequently observed in complexes with metals like Cu(II), Ni(II), and Pd(II). nih.govnih.govksu.edu.tr

Oxygen Donation in Acylthioureas : While 1,3-Bis(3-methylphenyl)thiourea lacks an oxygen donor, a related class, acylthioureas, incorporates a carbonyl group [R-C(=O)-NH-C(=S)-NR'R'']. This introduces a hard oxygen atom, allowing for S,O-bidentate coordination. rsc.orgrsc.org This coordination mode is prevalent in complexes with Ru(III), Pt(II), and Ni(II). rsc.orgrsc.org The presence of the acyl group significantly influences the electronic properties and coordination behavior of the ligand. rsc.org

The ambidentate nature of the thiourea moiety allows for a variety of bonding scenarios, from simple monodentate linkage to the formation of polynuclear structures through sulfur bridging. uobasrah.edu.iqrsc.orgmdpi.com

The nature of the substituents on the nitrogen atoms profoundly impacts the ligand's electronic properties, steric profile, and subsequent coordination chemistry. For this compound, the two 3-methylphenyl (m-tolyl) groups are key influencers.

Electronic Effects : Aryl groups, being electron-withdrawing, can affect the electron density on the sulfur and nitrogen donor atoms. The position of substituents on the aryl ring (ortho, meta, para) further modulates these effects. For instance, electron-withdrawing substituents on the phenyl rings of N-acyl-N'-phenylthiourea ligands have been shown to influence their fungicidal activity. researchgate.net

Steric Hindrance : The bulkiness of the aryl substituents plays a crucial role in determining the geometry of the resulting metal complex and can influence the coordination mode. waikato.ac.nz Large substituents may favor lower coordination numbers or specific isomeric forms. In some organometallic ruthenium(II), iridium(III), and rhodium(III) complexes with sulfonylthiourea ligands, steric factors were found to influence isomerization and the resulting coordination modes. waikato.ac.nz

Supramolecular Interactions : Aryl groups facilitate π-π stacking and C-H···π interactions, which can stabilize the crystal lattice of both the free ligand and its metal complexes. eurjchem.com

The interplay of these electronic and steric factors allows for the rational design of thiourea ligands to achieve specific structural and reactive outcomes in their metal complexes.

Synthesis and Characterization of Metal Complexes

Metal complexes of N,N'-disubstituted thioureas are generally synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695), methanol, or acetonitrile. uobasrah.edu.iqisca.meksu.edu.tr The resulting complexes can be characterized by a suite of analytical techniques including FT-IR, NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction.

While specific studies on this compound are not extensively documented in the surveyed literature, the coordination behavior can be inferred from numerous studies on analogous N,N'-diaryl and N,N'-dialkyl thiourea derivatives with a wide range of transition metals.

Copper(I/II) : Thiourea derivatives readily form complexes with both Cu(I) and Cu(II). In some cases, the thiourea ligand can act as a reducing agent, reducing Cu(II) to Cu(I) during the complexation reaction. uobasrah.edu.iq Copper(I) complexes often feature sulfur-bridged polynuclear structures or tetrahedral geometries. uobasrah.edu.iqrsc.orgmdpi.com Copper(II) complexes with N,N'-disubstituted thioureas frequently adopt a square planar geometry with two deprotonated ligands coordinating in a bidentate S,N fashion. nih.govnih.gov

Palladium(II) and Platinum(II) : These d⁸ metal ions typically form four-coordinate, square planar complexes. rsc.orgrsc.org Coordination can be monodentate through sulfur or, more commonly, bidentate (S,O or S,N), depending on the ligand type (e.g., acylthiourea vs. simple thiourea) and reaction conditions. rsc.orgeurjchem.comresearchgate.net

Nickel(II) : Nickel(II) complexes of thiourea derivatives exhibit diverse geometries, including square planar and octahedral configurations, often involving bidentate coordination. nih.govcardiff.ac.uk

Cobalt(II) and Iron(III) : Octahedral geometries are commonly proposed for Co(II) and Fe(III) complexes, where the metal center is coordinated by multiple thiourea ligands and/or other co-ligands like halides. uobasrah.edu.iqnih.gov

Group 12 Metals (Zn(II), Cd(II), Hg(II)) : These metals typically form tetrahedral complexes with neutral thiourea ligands coordinating in a monodentate fashion through the sulfur atom. nih.govresearchgate.netmdpi.com For example, the reaction of 1,3-diisobutylthiourea with ZnCl₂ and HgI₂ yields complexes with the formula [ML₂X₂], where the metal is in a distorted tetrahedral environment. nih.govresearchgate.net

Silver(I) and Lead(II) : Silver(I) has a strong affinity for sulfur donors and forms various complexes, including polynuclear structures with bridging thiourea ligands. nih.govmdpi.com Lead(II) has also been shown to coordinate with thiourea derivatives through sulfur and oxygen atoms. nih.gov

Ruthenium(II/III) and Rhodium(III) : A number of ruthenium complexes have been synthesized, often featuring a "piano-stool" geometry where the Ru center is coordinated by an organometallic fragment (like cymene or benzene) and the thiourea ligand, which can be monodentate or bidentate. nih.govwaikato.ac.nzrsc.org

The following table summarizes representative metal complexes formed with various N,N'-disubstituted thiourea ligands, illustrating the expected chemistry for this compound.

| Metal Ion | Example Ligand | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| Cu(II) | 1-Alkylphenyl-3-(trifluoromethyl)phenylthiourea | [Cu(L)₂] | Distorted Square Planar | nih.gov |

| Ni(II) | N,N-dialkyl-N'-3-chlorobenzoylthiourea | [Ni(L)₂(CH₃COO)₂] | Distorted Square Planar | nih.gov |

| Pd(II) | N-acyl-N,N'-(disubstituted) thiourea | [Pd(L)(PPh₃)Cl] | Square Planar | rsc.org |

| Pt(II) | N-(di-n-propylcarbamothioyl)-4-fluorobenzamide | cis-[Pt(L-S,O)₂] | Square Planar | eurjchem.com |

| Co(II) | Diisopropylthiourea | [Co(diptu)₂Cl₂] | Tetrahedral | nih.gov |

| Fe(III) | Diisopropylthiourea | [Fe(diptu)₃Cl₃] | Octahedral | nih.gov |

| Zn(II) | Diisopropylthiourea | [Zn(diptu)₂Cl₂] | Distorted Tetrahedral | nih.gov |

| Ag(I) | 1,3-Diisobutylthiourea | Ag₂(L)₆₂ | Distorted Tetrahedral (Bridging S) | mdpi.com |

The versatility of thiourea ligands is evident in their diverse chelation modes.

Monodentate : This is the simplest coordination mode, where the neutral ligand binds to the metal center exclusively through the thiocarbonyl sulfur atom (κ¹S). mdpi.com This is common for Group 12 metals and coinage metals in the +1 oxidation state. nih.govnih.govresearchgate.net

Bidentate : Bidentate chelation is very common and typically involves the sulfur atom and one deprotonated nitrogen atom (κ²S,N), forming a four-membered chelate ring. mdpi.comnih.gov In acylthioureas, bidentate coordination through the sulfur and carbonyl oxygen atoms (κ²S,O) is also frequently observed. rsc.orgksu.edu.tr

Tridentate : While less common for simple diaryl thioureas, more complex derivatives incorporating additional donor groups (e.g., a pyridyl ring) can act as tridentate ligands. cardiff.ac.uk

Bridging : The sulfur atom can bridge two or more metal centers, leading to the formation of dinuclear or polynuclear complexes. rsc.orgmdpi.com This behavior is particularly characteristic of Cu(I) and Ag(I) complexes. mdpi.com For example, a binuclear Cu(I) complex has been reported where the sulfur atom of an acylthiourea bridges two metal centers. rsc.org

The geometric arrangement of ligands around the central metal ion is dictated by the metal's coordination number, d-electron configuration, and the steric and electronic properties of the ligands.

Tetrahedral : This geometry is common for d¹⁰ metal ions like Zn(II), Cd(II), and Cu(I), as well as for some Co(II) complexes. researchgate.netcardiff.ac.uknih.govresearchgate.net The structure of [ZnCl₂(diptu)₂] (diptu = diisopropylthiourea) is a distorted tetrahedron. nih.gov

Square Planar : This is the preferred geometry for d⁸ ions such as Pd(II), Pt(II), and often Ni(II) and Cu(II). rsc.orgresearchgate.netcardiff.ac.uk For example, platinum(II) complexes with N-acylthiourea derivatives typically exhibit a square-planar geometry with two ligands coordinating in a cis-bidentate fashion. rsc.orgeurjchem.com

Octahedral : Six-coordinate octahedral geometry is frequently found for metals like Fe(III), Co(II), and Ni(II). uobasrah.edu.iqresearchgate.netcardiff.ac.uknih.gov This configuration often involves coordination by two or three thiourea ligands along with other co-ligands such as halides or solvent molecules. nih.gov

The following table provides a summary of observed geometries for different metal ions with various thiourea ligands.

| Geometry | Metal Ion(s) | Example Complex Formula | Reference |

|---|---|---|---|

| Tetrahedral | Zn(II), Co(II), Cu(I) | [Zn(diptu)₂Cl₂] | nih.gov |

| Square Planar | Pd(II), Pt(II), Ni(II), Cu(II) | cis-[Pt(L-S,O)₂] | eurjchem.com |

| Octahedral | Fe(III), Co(II), Ni(II) | [Fe(diptu)₃Cl₃] | nih.gov |

| Trigonal Planar | Cu(I) | [Cu(L)₂Cl] | uobasrah.edu.iq |

Spectroscopic Studies of Metal Complex Formation

Spectroscopic techniques are crucial for elucidating the binding modes and structural features of metal complexes involving this compound.

UV-Visible spectroscopy is a fundamental tool for studying the formation of metal complexes in solution. The complexation of this compound with metal ions typically results in noticeable changes in the UV-Vis absorption spectrum. The free ligand exhibits characteristic absorption bands, and upon coordination to a metal center, these bands can shift, and new bands may appear.

For instance, the formation of a palladium(II) complex with p-methylphenyl thiourea, a related compound, results in a yellow-colored complex with an absorption maximum at 300 nm. scispace.com The appearance of such new absorption bands, often in the visible region, is indicative of charge transfer transitions between the ligand and the metal ion (Ligand-to-Metal Charge Transfer, LMCT, or Metal-to-Ligand Charge Transfer, MLCT). researchgate.netnih.gov Studies on other thiourea derivatives have shown that upon chelation with metal ions like Cu(II), Co(II), and Ni(II), the absorption maxima of the free ligand are shifted. researchgate.net For example, the free ligand 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene shows an absorption maximum at 281 nm, which shifts to 294 nm, 290 nm, and 293 nm upon complexation with Cu(II), Co(II), and Ni(II) respectively. researchgate.net These shifts confirm the interaction and formation of a new complex species in solution. The intensity of these new bands is often proportional to the concentration of the complex, which allows for the determination of the stoichiometry and stability of the complex through titration experiments.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the structural changes in the this compound ligand upon coordination to a metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the donor atoms involved in coordination. The IR spectrum of a thiourea derivative has several characteristic bands, including the N-H stretching and bending vibrations, and the C=S stretching vibration.

ν(N-H) Vibrations: The N-H stretching frequencies in the free ligand are expected to shift upon complexation. If coordination occurs through the nitrogen atoms, a significant shift in these bands is observed.

ν(C=S) Vibration: The thiocarbonyl (C=S) stretching frequency is a key diagnostic band. When coordination occurs through the sulfur atom, the C=S bond order decreases, leading to a shift of this band to a lower frequency (red shift). mdpi.com For N-phenylmorpholine-4-carbothioamide, a related thiourea derivative, the ν(C=S) band shifts to a lower wavenumber by 11–42 cm⁻¹ upon complexation, indicating coordination through the sulfur atom. mdpi.com In contrast, if the ligand were to coordinate through nitrogen, an increase in the C=S stretching frequency might be expected due to the delocalization of the nitrogen lone pair towards the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the coordination of diamagnetic metal ions.

¹H NMR: The chemical shifts of the N-H protons are particularly sensitive to the coordination environment. A downfield shift of the N-H proton signal upon complexation is often observed, which can be attributed to the donation of electron density from the nitrogen atom to the metal, or changes in hydrogen bonding. In some thiourea complexes, the N-H proton signal appears as a singlet that can shift upon coordination. mdpi.com

¹³C NMR: The chemical shift of the thiocarbonyl carbon (C=S) is highly informative. Coordination through the sulfur atom leads to a deshielding of the C=S carbon, resulting in a downfield shift of its resonance in the ¹³C NMR spectrum. mdpi.com For example, in some thiourea complexes, a downfield shift of about 6 ppm for the thiocarbonyl carbon has been recorded, suggesting a decrease in electron density at this carbon due to coordination through the sulfur atom. mdpi.com

| Spectroscopic Technique | Key Observable | Interpretation of Change upon Coordination |

| UV-Vis | Shift in λmax, Appearance of new bands | Formation of metal-ligand complex, Charge transfer transitions |

| IR | Shift in ν(C=S) to lower frequency | Coordination via the sulfur atom |

| IR | Shift in ν(N-H) | Involvement of nitrogen in coordination or hydrogen bonding |

| ¹³C NMR | Downfield shift of C=S resonance | Coordination via the sulfur atom |

| ¹H NMR | Shift of N-H proton resonance | Change in electronic environment of N-H group upon coordination |

Stability and Selectivity of Metal Complexes

The stability and selectivity of the metal complexes formed with this compound are critical for its applications, particularly in areas like solvent extraction and catalysis.

The stability of a metal complex is quantified by its stability constant (K). A higher stability constant indicates a more stable complex. For a series of metal complexes with a thiourea-based ligand, the stability constants were found to be in the order of 3.76 × 10³, 3.51 × 10³, 3.30 × 10³, and 2.88 × 10³ for Ni(II), Cu(II), Co(II), and Zn(II) complexes, respectively. researchgate.net This demonstrates that the ligand forms relatively stable complexes with these transition metals.

Selectivity refers to the ability of a ligand to preferentially bind to a specific metal ion in the presence of others. This property is highly dependent on factors such as the nature of the metal ion (hard/soft acid character), the donor atoms of the ligand (hard/soft base character), and the stereochemistry of the complex. Thiourea and its derivatives are considered soft ligands due to the presence of the sulfur donor atom. According to the Hard and Soft Acids and Bases (HSAB) principle, soft ligands tend to form more stable complexes with soft metal ions. Palladium(II), a soft acid, is known to form very stable complexes with sulfur-containing ligands. This inherent selectivity makes thiourea derivatives like this compound promising candidates for the selective extraction of soft metals.

Solvent Extraction Applications in Metal Ion Separation

The ability of this compound to form stable and selective complexes with certain metal ions makes it a valuable reagent in solvent extraction for metal ion separation.

Solvent extraction is a widely used technique for the separation and purification of metals. In this process, a ligand dissolved in an organic solvent is used to selectively extract a target metal ion from an aqueous solution.

Thiourea and its derivatives have been extensively studied for the extraction of platinum group metals (PGMs). This compound is expected to be an effective extractant for palladium(II) due to the strong affinity between the soft sulfur donor and the soft palladium ion. Studies on similar p-methylphenyl thiourea have shown its effectiveness in the extraction of palladium(II) from acidic solutions. scispace.com The extraction of ruthenium(III) has also been demonstrated using p-methylphenyl thiourea, forming a 1:1 complex that can be extracted into chloroform (B151607). researchgate.net

The selectivity of the extraction process is crucial. For instance, a method for separating ruthenium(III) from large amounts of palladium(II) and rhodium(III) has been developed using a chelate complex. irb.hr The efficiency of these separations often depends on controlling the experimental conditions such as the pH of the aqueous phase, the concentration of the extractant, and the choice of the organic solvent. For example, in the extraction of a palladium(II)-PMPT complex, chloroform was found to be a suitable solvent. scispace.com

| Metal Ion | Extractant | Key Findings |

| Palladium(II) | p-Methylphenyl thiourea | Forms a yellow complex, extractable into chloroform. scispace.com |

| Ruthenium(III) | p-Methylphenyl thiourea | Forms a 1:1 complex, extractable into chloroform. researchgate.net |

| Ruthenium(III) | 3-hydroxy-2-methyl-1-phenyl-4-pyridone | Allows for separation from large amounts of Pd(II) and Rh(III). irb.hr |

Mⁿ⁺(aq) + nL(org) ⇌ MLn + nH⁺(aq)

where Mⁿ⁺ is the metal ion in the aqueous phase, L is the extractant in the organic phase, and [MLn] is the extracted complex.

The stoichiometry of the extracted complex, i.e., the ratio of metal to ligand, can be determined using methods like the slope analysis method. For the extraction of ruthenium(III) with p-methylphenyl thiourea, a 1:1 complex was identified. researchgate.net The extraction process is influenced by several factors, including the dipole moment of the solvent, which can affect the solubility of the complex. mdpi.com The formation of the extractable species can sometimes be a multi-step process. For instance, the extraction of ruthenium(III) may require heating to facilitate the formation of the complex before extraction. irb.hr The mechanism involves the conversion of the metal ion into a stable and extractable species by the complexing agent. irb.hr

Catalytic Applications of 1,3 Bis 3 Methylphenyl Thiourea and Its Derivatives

Organocatalysis by Thiourea (B124793) Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a sustainable and environmentally friendly alternative to metal-based catalysis. rsc.org Thiourea derivatives have emerged as a privileged class of organocatalysts due to their remarkable ability to activate substrates through non-covalent interactions. nih.govrsc.org This activation is primarily achieved through hydrogen bonding, which enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. rsc.org

Hydrogen Bonding Activation Mechanisms

The cornerstone of thiourea organocatalysis lies in its capacity for dual hydrogen-bond donation from the two N-H groups to an electron-deficient functional group on the substrate, such as a carbonyl, imine, or nitro group. rsc.org This interaction effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, thereby activating it for reaction. rsc.org This mode of activation is crucial in a variety of organic transformations, including aldol reactions, Michael additions, and Mannich reactions. nih.gov

The strength of this hydrogen bonding can be modulated by the substituents on the nitrogen atoms of the thiourea scaffold. Electron-withdrawing groups on the aryl rings of compounds like 1,3-Bis(3-methylphenyl)thiourea enhance the acidity of the N-H protons, leading to stronger hydrogen bonds and, consequently, increased catalytic activity. nih.gov This tunability allows for the rational design of thiourea catalysts for specific applications. rsc.org

Table 1: Key Features of Hydrogen Bonding Activation by Thiourea Scaffolds

| Feature | Description |

| Mode of Activation | Dual hydrogen-bond donation from the thiourea N-H groups to the electrophile. |

| Effect on Substrate | Lowers the LUMO energy of the electrophile, increasing its reactivity. |

| Key Interactions | Non-covalent hydrogen bonds between the catalyst and the substrate. |

| Tunability | Electronic properties of the substituents on the thiourea scaffold can modulate the strength of hydrogen bonding and catalytic activity. |

Brønsted Acid and Brønsted Base Catalysis

Beyond their role as hydrogen-bond donors, thiourea derivatives can also function as Brønsted acids or bases. nih.gov While the hydrogen-bonding mechanism involves the activation of an electrophile, the Brønsted acid mechanism entails the protonation of a substrate to form a more reactive species, such as an oxacarbenium ion. scispace.comacs.org In some reactions, it has been proposed that thiourea catalysts operate not through a double hydrogen-bonding mechanism but rather by Brønsted acid/base catalysis. rsc.org

Conversely, in bifunctional thiourea catalysts that incorporate a basic moiety (e.g., a tertiary amine), the thiourea group can activate the electrophile via hydrogen bonding, while the basic site deprotonates the nucleophile, leading to a concerted activation of both reaction partners. rsc.org This dual activation strategy significantly enhances reaction rates and stereoselectivities. rsc.org Thiourea itself can exhibit bifunctionality, acting as both a hydrogen bond donor and a Brønsted base in certain reactions. nih.govacs.org

Role of Chiral Thiourea Organocatalysts in Asymmetric Synthesis

The incorporation of chiral scaffolds into the thiourea backbone has been a pivotal development, enabling the use of these catalysts in asymmetric synthesis. nih.gov Chiral thiourea organocatalysts are highly effective in controlling the stereochemical outcome of a reaction by creating a chiral environment around the reacting molecules. rsc.org This is achieved through the precise spatial arrangement of the catalyst and substrates in the transition state, which is stabilized by hydrogen bonding. rsc.org

These catalysts have been successfully employed in a wide range of enantioselective transformations, including Michael additions, aza-Henry reactions, and aldol reactions, affording products with high levels of stereocontrol. jst.go.jplibretexts.org The modular nature of chiral thiourea synthesis allows for the creation of a diverse library of catalysts with varying steric and electronic properties, facilitating the optimization of enantioselectivity for a given reaction. nih.gov

Mechanistic Investigations of Thiourea-Catalyzed Reactions

Understanding the intricate mechanisms of thiourea-catalyzed reactions is crucial for the rational design of more efficient and selective catalysts. nih.gov A combination of experimental techniques, such as NMR and IR spectroscopy, and computational studies are often employed to elucidate the mode of catalyst activation and the nature of the transition states. nih.govacs.org

These investigations have provided valuable insights into the dual activation mechanism, where bifunctional thiourea catalysts simultaneously activate both the nucleophile and the electrophile. acs.org For instance, in the Michael addition of a malonate to a nitroolefin, the thiourea moiety activates the nitroolefin through hydrogen bonding, while a basic group on the catalyst deprotonates the malonate. libretexts.org Density functional theory (DFT) calculations have been instrumental in mapping the potential energy surfaces of these reactions and identifying the key transition states that govern stereoselectivity. libretexts.org

Applications in Specific Organic Transformations

The versatility of thiourea organocatalysts is demonstrated by their successful application in a multitude of important carbon-carbon bond-forming reactions.

Biginelli Reaction : This one-pot, three-component reaction between an aldehyde, a β-ketoester, and a urea (B33335) or thiourea is a cornerstone of heterocyclic synthesis. nih.gov While traditionally acid-catalyzed, organocatalytic variants using thiourea derivatives have been developed to improve yields and reaction conditions. tandfonline.comias.ac.in The catalyst activates the aldehyde component towards nucleophilic attack. nih.gov

Nitroaldol (Henry) Reaction : The Henry reaction is a classic method for the formation of β-nitro alcohols. Chiral thiourea catalysts have been extensively used to achieve high enantioselectivity in this transformation. researchgate.netmdpi.com The thiourea moiety activates the aldehyde through hydrogen bonding, while a basic co-catalyst or a basic site on a bifunctional catalyst deprotonates the nitroalkane to generate the nucleophilic nitronate. researchgate.net

Aldol Reaction : The aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis. Thiourea-based organocatalysts have been developed to catalyze direct asymmetric aldol reactions. rsc.orgnih.gov In some instances, a bifunctional catalyst containing a thiourea and a tertiary amine is employed, where the amine generates an enolate from a ketone, and the thiourea activates the aldehyde electrophile. nih.govthieme-connect.com

Table 2: Overview of Thiourea-Catalyzed Organic Transformations

| Reaction | Reactants | Product | Role of Thiourea Catalyst |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Dihydropyrimidinone/thione | Activates the aldehyde via hydrogen bonding. |

| Nitroaldol (Henry) Reaction | Aldehyde, Nitroalkane | β-Nitro alcohol | Activates the aldehyde; often works in concert with a base to deprotonate the nitroalkane. |

| Aldol Reaction | Aldehyde, Ketone | β-Hydroxy ketone | Activates the aldehyde; in bifunctional systems, a basic moiety generates the enolate. |

Metal-Catalyzed Reactions Employing Thiourea-Based Ligands

In addition to their role in organocatalysis, thiourea derivatives, including 1,3-disubstituted thioureas, are versatile ligands for transition-metal-catalyzed reactions. researchgate.net The sulfur atom of the thiourea moiety is a soft donor and can coordinate to various metal centers, while the nitrogen atoms can also participate in coordination. nih.govmdpi.com This coordination can influence the electronic and steric environment of the metal center, thereby modulating its catalytic activity and selectivity.

Thiourea-based ligands have been employed in a range of metal-catalyzed processes, including palladium-catalyzed cross-coupling reactions and gold- and silver-catalyzed transformations. researchgate.netrsc.org The ability to introduce chirality into the thiourea ligand scaffold also allows for their application in asymmetric metal catalysis. The coordination of these ligands to metals like gold and silver has been explored for potential biological applications as well. nih.gov

Application of 1,3 Bis 3 Methylphenyl Thiourea in Heterocyclization Reactions

Thioureas as Versatile Synthons for Heterocyclic Compound Construction

Thiourea (B124793) and its derivatives are highly versatile building blocks, or synthons, in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. tsijournals.comnih.gov Their utility stems from the presence of multiple reactive sites, including two nucleophilic nitrogen atoms and a sulfur atom, which can participate in a variety of cyclization reactions. researchgate.netresearchgate.net This multifunctionality allows thioureas to react with a diverse range of electrophiles to form rings of different sizes and containing various heteroatoms.

The thiourea backbone can be readily incorporated into heterocyclic systems, providing a scaffold for further functionalization. nih.gov This adaptability has made them invaluable in the synthesis of numerous biologically active molecules. The ability of the thiourea moiety to act as a precursor to both nitrogen and sulfur-containing heterocycles highlights its significance in medicinal chemistry and materials science. tsijournals.comnih.gov The reactivity of thioureas can be fine-tuned by the nature of the substituents on the nitrogen atoms, influencing the nucleophilicity and steric environment, thereby directing the course of cyclization reactions. researchgate.net

Synthesis of Nitrogen and Sulfur Containing Heterocycles

The unique structural features of 1,3-disubstituted thioureas, such as 1,3-bis(3-methylphenyl)thiourea, make them excellent precursors for the synthesis of a variety of nitrogen and sulfur-containing heterocyclic compounds. The presence of both sulfur and nitrogen atoms allows for diverse cyclization strategies.

Formation of Thiadiazole Derivatives

Thiourea derivatives are common starting materials for the synthesis of 1,3,4-thiadiazoles. nih.govnih.govbohrium.com The general synthetic approach involves the reaction of thiourea or its derivatives with various cyclizing agents. For instance, the reaction of N,N'-disubstituted hydrazinecarbothioamides with reagents like 2,3,5,6-tetrachloro-1,4-benzoquinone can lead to the formation of N,N'-disubstituted Current time information in Bangalore, IN.rsc.orgrsc.orgthiadiazole-2,5-diamines. nih.gov While specific examples detailing the use of this compound in thiadiazole synthesis are not prevalent in the provided results, the general reactivity patterns of symmetrically disubstituted thioureas strongly suggest its potential in this area.

The following table outlines a general synthesis of thiadiazole derivatives from symmetrically disubstituted thioureas.

| Reactant 1 | Reactant 2 | Product | Reference |

| Symmetrical dithiobiureas | 2,3,5,6-tetrachloro-1,4-benzoquinone | N,N′-disubstituted Current time information in Bangalore, IN.rsc.orgrsc.orgthiadiazole-2,5-diamines | nih.gov |

Synthesis of Thiazole (B1198619) Derivatives

The synthesis of thiazole derivatives from thioureas is a well-established and widely utilized transformation in organic chemistry. rsc.orgnih.gov The classical Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides, is a cornerstone of this chemistry. rsc.org Thiourea and its substituted derivatives serve as excellent thioamide equivalents in this reaction.

A domino alkylation-cyclization reaction of propargyl bromides with thioureas provides a facile route to 2-aminothiazoles. organic-chemistry.org This method offers an alternative to the traditional Hantzsch synthesis and can often be performed under microwave irradiation to achieve high yields in short reaction times. organic-chemistry.org Another approach involves the reaction of thiourea derivatives with 4-bromo-3-ethoxycrotonate electrophiles, which also affords thiazole derivatives in excellent yields. rsc.orgnih.gov

The table below summarizes different methods for the synthesis of thiazole derivatives from thioureas.

| Thiourea Derivative | Reagent | Product | Key Features | Reference |

| Phenyl thiourea | Ethyl 4-bromocrotonate | Thiazoline derivative | Domino protocol, mild conditions | rsc.org |

| Thiourea derivatives | 4-bromo-3-ethoxycrotonate | Thiazole derivatives | Excellent yield | rsc.orgnih.gov |

| Thioureas | Propargyl bromides | 2-Aminothiazoles | Domino alkylation-cyclization, microwave irradiation | organic-chemistry.org |

Cyclization Reactions Leading to Quinazolinone and Thiobarbiturate Frameworks

Thiourea and its derivatives are also key precursors in the synthesis of other important heterocyclic frameworks like quinazolinones and thiobarbiturates.

The formation of quinazolinone derivatives can be achieved through the cyclization of appropriately substituted thioureas. For example, the reaction of primary amines with N-(2-cyanophenyl)benzimidoyl isothiocyanate initially forms thiourea derivatives, which can then undergo intramolecular cyclization to yield quinazoline (B50416) derivatives. researchgate.net Another approach involves the palladium-catalyzed cyclization of aryl-benzyl ureas to produce dihydroquinazolinones, a reaction that highlights the versatility of cyclization strategies involving urea (B33335) and thiourea scaffolds. nih.gov

Thiobarbiturates can be synthesized from thioureas and malonic acid derivatives. For instance, N-(4/6-substituted-BT-2-yl)-N′-(phenyl)thioureas react with malonic acid in the presence of acetyl chloride to form 1-(4/6-substituted-BT-2-yl)-3-phenyl-2-thiobarbituric acids. nih.gov The reaction of chalcones with thiourea in the presence of a base can also lead to pyrimidine-based structures, which are related to thiobarbiturates. acs.orgnih.gov

The following table presents examples of cyclization reactions leading to these frameworks.

| Starting Material | Reagent(s) | Product Framework | Reference |

| N-(2-cyanophenyl)benzimidoyl isothiocyanate and primary amines | - | Quinazoline | researchgate.net |

| Aryl-benzyl ureas | Palladium catalyst | Dihydroquinazolinone | nih.gov |

| N-(4/6-substituted-BT-2-yl)-N′-(phenyl)thioureas | Malonic acid, acetyl chloride | Thiobarbituric acid | nih.gov |

| Chalcone | Thiourea, NaOH | Pyrimidine (B1678525) derivative | acs.orgnih.gov |

Mechanistic Pathways of Heterocyclization

The heterocyclization reactions involving thiourea derivatives proceed through a variety of mechanistic pathways, largely dictated by the nature of the reactants and the reaction conditions.

In many reactions, the thiourea moiety acts as a binucleophile. The initial step often involves the nucleophilic attack of the sulfur atom on an electrophilic center, followed by an intramolecular cyclization via one of the nitrogen atoms. For example, in the Hantzsch thiazole synthesis, the sulfur of the thiourea attacks the α-haloketone, followed by cyclization and dehydration. rsc.org Similarly, in domino reactions with propargyl bromides, an initial S-alkylation is followed by a 5-exo-dig cyclization to form the thiazole ring. organic-chemistry.org

Acid or base catalysis plays a crucial role in many of these transformations. Acid catalysis can activate electrophiles, while base catalysis can deprotonate the thiourea nitrogens, enhancing their nucleophilicity. rsc.org For instance, the cyclization of chalcones with thiourea to form pyrimidine derivatives is typically carried out in the presence of a base like sodium hydroxide (B78521). acs.orgnih.gov

Computational and experimental studies have provided deeper insights into these mechanisms. For example, studies on thiourea-catalyzed reactions have identified pathways involving dual hydrogen bond activation or Brønsted acid catalysis. nih.gov In some cases, the reaction can proceed through a concerted asynchronous mechanism, while in others, a stepwise pathway involving distinct intermediates is observed. nih.gov The specific pathway taken can influence the stereochemistry and regioselectivity of the final product.

Mechanistic Studies of Interactions Between 1,3 Bis 3 Methylphenyl Thiourea and Biological Targets

Computational Approaches to Molecular Recognition

In silico methods have become indispensable tools in predicting and analyzing the interactions between small molecules and biological macromolecules. For 1,3-Bis(3-methylphenyl)thiourea and its derivatives, computational studies offer a window into their molecular recognition processes.

Molecular Docking Studies with Protein and Enzyme Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand the interaction between a ligand and its protein or enzyme target. Studies on thiourea (B124793) derivatives have utilized this approach to investigate their binding to various enzymes. For instance, in silico modeling of thiourea derivatives against anti-inflammatory drug targets like Secretory Phospholipase A2 (sPLA2-X), Cyclooxygenase-2 (COX-2), and others has been performed using AutoDock Vina. biotech-asia.org The process involves preparing the 3D structures of both the ligand and the protein, followed by docking to predict the binding affinity, which is a measure of the binding energy. biotech-asia.org

Similarly, research has explored the affinity of thiourea-derived compounds with the protein tyrosine kinase enzyme (PDB ID: 5LMA). unair.ac.id These studies use software like AutoDock Vina to perform the docking simulations and analyze the interactions. unair.ac.idresearchgate.net The validation of the docking procedure is often confirmed by redocking a known inhibitor into the active site of the target protein. nih.gov A root mean square deviation (RMSD) value of less than 2 Å is generally considered an indicator of a valid docking protocol. nih.gov

In Silico Prediction of Binding Affinity and Interaction Modes

Beyond just predicting the orientation, computational methods can also estimate the binding affinity and detail the specific interactions that stabilize the ligand-protein complex. The binding energy, typically expressed in kcal/mol, indicates the strength of the interaction. For example, studies on thiourea derivatives have reported binding energies ranging from -87.62 to -95.26 kcal/mol with the tyrosine kinase receptor. unair.ac.id

These in silico analyses reveal various types of interactions, including hydrogen bonds, pi-alkyl, and alkyl bonds, which are crucial for the stable binding of the ligand to the active site of the enzyme. unair.ac.id For instance, interactions with specific amino acid residues like Leu 456, Leu 495, Ala 496, Ala 497, Arg 498, and Val 500 have been identified as important for the binding of thiourea derivatives to the tyrosine kinase enzyme. unair.ac.id Molecular dynamics (MD) simulations can further be used to assess the stability of the docked complex over time. biotech-asia.orgresearchgate.netunair.ac.id

Theoretical Structure-Activity Relationship (SAR) Derivations for Target Binding

Theoretical Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By analyzing a series of related compounds, researchers can identify key structural features that are either beneficial or detrimental to target binding. For thiourea derivatives, SAR studies have been conducted to optimize their inhibitory activity against specific targets. nih.gov

For example, in the development of PAK1 inhibitors, a series of tetrahydrothieno[2,3-c]pyridine substituted benzoyl thiourea derivatives were synthesized and evaluated. nih.gov The results indicated that the introduction of a substituted-benzoyl thiourea linker significantly improved the inhibitory activity against PAK1. nih.gov Further analysis of substitutions on the benzoyl ring revealed that electron-withdrawing groups at the para position generally led to increased potency. nih.gov This systematic modification and evaluation of chemical structures are fundamental to deriving meaningful SAR and guiding the design of more effective compounds. nih.govacademie-sciences.fr

Investigation of Nucleic Acid Binding Mechanisms

In addition to proteins and enzymes, DNA is another significant biological target for many small molecules. Understanding the mechanism of DNA binding is crucial for the development of new therapeutic agents.

Spectroscopic Probes of DNA Interaction (e.g., UV-Vis, Fluorescence)

Spectroscopic techniques are powerful tools for studying the interaction of small molecules with DNA. nih.gov UV-visible absorption spectroscopy can reveal changes in the absorption spectrum of a compound upon binding to DNA. researchgate.net For instance, a hyperchromic effect (an increase in absorbance) can suggest an interaction with the DNA grooves. researchgate.net

Fluorescence spectroscopy is another sensitive method to probe DNA binding. nih.gov Many studies use a fluorescent probe, such as ethidium (B1194527) bromide (EB), which intercalates into DNA and emits a strong fluorescence. nih.gov A decrease in the fluorescence intensity of the EB-DNA complex upon the addition of a test compound can indicate that the compound is displacing EB from the DNA, suggesting an intercalative binding mode. nih.gov The binding constant (Kb) for the interaction between a compound and DNA can be calculated from these spectroscopic titrations. researchgate.net

Electrochemical Analysis of DNA Binding (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), provide another avenue to investigate DNA-ligand interactions. nih.gov In a typical experiment, the electrochemical behavior of a compound is studied in the absence and presence of DNA. nih.gov Changes in the peak current and potential upon the addition of DNA can provide evidence of binding. nih.gov A decrease in the peak current and a shift in the peak potential are often indicative of the formation of a bulky, slow-diffusing DNA-ligand complex. nih.gov These electrochemical studies can complement the findings from spectroscopic methods to provide a more complete picture of the DNA binding mechanism. nih.govresearchgate.net

Viscometry Studies of DNA Conformational Changes

Viscometry is a valuable hydrodynamic technique used to understand the binding mode of small molecules to DNA. Changes in the viscosity of a DNA solution upon the addition of a compound can reveal whether the interaction involves intercalation or non-intercalative binding. A classical intercalating agent, which inserts itself between the base pairs of the DNA double helix, causes an increase in the length of the helix, leading to a measurable rise in the solution's viscosity. nih.gov

In studies involving bis-thiourea derivatives structurally related to this compound, viscometric titrations have been employed to clarify their interaction with DNA. nih.govresearchgate.net For instance, experiments with certain bis-acyl-thiourea derivatives demonstrated a steady increase in the relative viscosity of DNA solution as the concentration of the compound was increased. nih.gov This phenomenon is indicative of DNA helix lengthening and provides strong evidence for an intercalation binding mode, where the molecule inserts itself into the DNA structure, causing a conformational change. nih.govresearchgate.net The increase in viscosity helps to distinguish intercalation from purely electrostatic or groove-binding interactions, which typically cause less significant changes in the DNA's length and, consequently, its viscosity. nih.gov

Table 1: Viscometry Data for DNA Interaction with Related Bis-Thiourea Derivatives

| Compound | Observation | Inferred Binding Mode | Reference |

|---|---|---|---|

| Bis-acyl-thiourea Derivatives (e.g., UP-1, UP-2, UP-3) | Increase in relative viscosity of DNA solution with increasing compound concentration. | Intercalation | nih.govresearchgate.net |

Computational Modeling of DNA Binding Modes (e.g., Intercalation, Groove Binding)

Computational modeling, particularly molecular docking, provides detailed insights into the specific binding modes and intermolecular forces governing the interaction between a ligand and its biological target. For bis-thiourea derivatives, these studies have been instrumental in visualizing how they bind to the DNA double helix. nih.govresearchgate.net

Molecular docking simulations performed on related bis-acyl-thiourea compounds have predicted a mixed binding mode, involving both intercalation and minor groove binding. nih.gov These theoretical analyses reveal that the compounds can position themselves within the DNA structure, stabilized by a network of interactions. Key interactions identified include:

Hydrogen Bonding: The nitrogen and sulfur atoms of the thiourea moiety can act as hydrogen bond donors and acceptors, forming bonds with the DNA base pairs. nih.gov

Hydrophobic Interactions: The aromatic rings of the thiourea derivatives engage in hydrophobic interactions with the DNA bases, further stabilizing the complex. nih.gov

These computational findings are often corroborated by experimental results from spectroscopic and electrochemical studies. nih.gov The calculated binding energies (ΔG) from docking studies can also help rank the binding affinity of different derivatives, with more negative values indicating a more stable compound-DNA adduct. nih.gov

Table 2: Computational Docking Results for DNA Binding of Related Bis-Thiourea Derivatives

| Compound Derivative | Calculated Binding Energy (ΔG) | Predicted Binding Mode | Key Interacting Residues/Forces | Reference |

|---|---|---|---|---|

| UP-1 | -7.9 kcal/mol | Mixed (Intercalation/Groove) | Hydrogen bonding (N, S atoms), Hydrophobic interactions | nih.gov |

| UP-2 | -8.1 kcal/mol | Mixed (Intercalation/Groove) | Hydrogen bonding, Hydrophobic interactions | nih.gov |

| UP-3 | -8.9 kcal/mol | Mixed (Intercalation/Groove) | Hydrogen bonding, Hydrophobic interactions | nih.gov |

Enzyme Inhibition Mechanism Studies

Urease Inhibition Pathways

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335), and its inhibition is a key target in medicine and agriculture. nih.gov Thiourea derivatives have been widely investigated as urease inhibitors. The primary mechanisms of inhibition involve direct interaction with the enzyme's active site. nih.govnih.gov

Studies on related N-acyl-thioureas suggest that these compounds often act as mixed-type inhibitors. nih.gov The inhibitory pathway is believed to involve the thiourea molecule blocking the mobile flap at the entrance of the urease active site. This flap must move to allow the substrate (urea) to enter, so by obstructing it, the inhibitor prevents catalysis. nih.gov Additionally, the sulfur and nitrogen atoms of the thiourea core can chelate the two nickel ions (Ni²⁺) that are essential for the enzyme's catalytic activity, thereby inactivating the enzyme. nih.gov Research on bis-acyl-thiourea derivatives has shown them to be potent urease inhibitors, with some achieving IC₅₀ values in the low micromolar range. nih.govresearchgate.net

Table 3: Urease Inhibition Data for Related Bis-Thiourea Derivatives

| Compound Derivative | IC₅₀ Value (µM) | Inferred Inhibition Mechanism | Reference |

|---|---|---|---|

| UP-1 | 1.55 ± 0.0288 | Active site binding, interaction with Ni²⁺ ions, flap obstruction. | nih.govresearchgate.net |

Mechanisms of Kinase Inhibition (e.g., K-Ras, EGFR, MK-2)

Kinases like Kirsten rat sarcoma (K-Ras) and epidermal growth factor receptor (EGFR) are critical components of signaling pathways that regulate cell growth and proliferation. nih.gov Mutations in these kinases can lead to their constitutive activation, driving cancer development. Inhibitors of these kinases are therefore crucial therapeutic agents.

The mechanism of kinase inhibition often involves blocking the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates. However, resistance can develop, frequently through feedback reactivation of the signaling pathway. nih.gov For example, inhibiting mutant K-Ras can lead to an upregulation of EGFR signaling, creating a resistance mechanism. nih.gov This has led to the development of strategies that combine K-Ras and EGFR inhibitors to overcome this feedback loop and achieve more durable responses. nih.gov While various heterocyclic compounds have been developed as kinase inhibitors, specific mechanistic studies detailing the inhibition of K-Ras, EGFR, or MK-2 by this compound are not prominently available in the reviewed literature. However, the thiourea scaffold is present in numerous kinase inhibitors, suggesting its potential to interact with kinase active sites through hydrogen bonding and hydrophobic interactions.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that degrade the neurotransmitter acetylcholine (B1216132). nih.gov Their inhibition is a primary strategy for treating Alzheimer's disease. nih.gov

Thiourea-based compounds have been shown to act as inhibitors of both cholinesterases. researchgate.net The mechanism is often reversible and of a mixed type, meaning the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. researchgate.netmdpi.com These inhibitors typically interact with two key sites on the enzyme:

Catalytic Active Site (CAS): Where acetylcholine is hydrolyzed.

Peripheral Anionic Site (PAS): An allosteric site near the entrance of the active site gorge. researchgate.net

By binding to the PAS, the inhibitor can block the entry of the substrate to the active site. Some bis-amiridine compounds containing a thiourea linker have demonstrated potent, dual inhibition of both AChE and BChE, with some selectivity towards BChE. researchgate.net

Carbonic Anhydrase and α-Glucosidase Inhibition Mechanisms

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂. nih.gov They are targets for various drugs, including diuretics and anti-glaucoma agents. nih.gov The primary mechanism for most CA inhibitors involves the binding of the inhibitor to the Zn(II) ion in the enzyme's active site, coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. unifi.it While sulfonamides are the classic CA inhibitors, other chemical classes, including thiourea derivatives, have been explored. researchgate.net These compounds typically exhibit competitive inhibition, displacing the substrate from the active site. researchgate.net The specific interactions depend on the structure of the thiourea derivative and the isoform of the CA enzyme. nih.gov

α-Glucosidase Inhibition: α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. nih.gov Inhibiting this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a key strategy in managing type 2 diabetes. mdpi.com The mechanism of inhibition is typically competitive, where the inhibitor binds to the enzyme's active site, preventing the binding of dietary carbohydrates. mdpi.com Numerous studies have shown that thiourea derivatives can be potent α-glucosidase inhibitors. nih.govnih.govmdpi.com In some cases, synthetic thiourea compounds have exhibited significantly greater inhibitory activity than the standard drug acarbose, making them promising candidates for further development. nih.gov

Table 4: α-Glucosidase Inhibition by Various Thiourea Derivatives

| Compound Type | IC₅₀ Value | Comparison to Standard (Acarbose) | Reference |

|---|---|---|---|

| Triazinoindole-thiosemicarbazides | 1.30 - 35.80 µM | Significantly more potent | nih.gov |

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9.77 mM | More potent (Acarbose IC₅₀ = 11.96 mM) | nih.govmdpi.com |

| 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 12.94 mM | Comparable potency | nih.govmdpi.com |

Neuraminidase Inhibition Pathways

The inhibitory action of thiourea derivatives against neuraminidase is believed to be centered on their ability to interact with the enzyme's active site. Molecular docking and quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating these potential interactions.

Key Interactions and Structural Features:

Research on a series of thiourea analogs has highlighted the importance of specific physicochemical properties and structural features for effective neuraminidase inhibition. nih.gov These studies indicate that the inhibitory mechanism is likely driven by a combination of forces:

Hydrogen Bonding: The thiourea moiety itself, with its nitrogen and sulfur atoms, presents opportunities for forming hydrogen bonds with amino acid residues within the neuraminidase active site. These bonds are critical for the stable binding of the inhibitor to the enzyme. nih.gov

Hydrophobic and Electrostatic Interactions: The phenyl rings of compounds like this compound are likely to engage in hydrophobic and electrostatic interactions with non-polar and charged residues in the active site. The nature and positioning of substituents on these rings can significantly influence the strength of these interactions and, consequently, the inhibitory potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Insights:

While these general principles derived from studies on analogous compounds offer a framework for understanding the potential mechanism of this compound, it is important to note that specific experimental validation for this particular compound is not yet available.

Table of Findings from a QSAR Study on Thiourea Analogues as Neuraminidase Inhibitors

| Descriptor | Contribution to Inhibition | Implication for this compound |

| Atom type logP | High | The lipophilic nature of the two methylphenyl groups likely plays a significant role in its interaction with the neuraminidase active site. |

| Shadow indices | High | The specific 3D shape and size of the molecule are crucial for fitting into the enzyme's binding pocket. |

| Hydrogen Bonding | Correlated with activity | The thiourea core is a potential site for forming key hydrogen bonds with active site residues. nih.gov |

| Electrostatic Interactions | Correlated with activity | The aromatic rings can participate in electrostatic interactions, further stabilizing the enzyme-inhibitor complex. nih.gov |

This table is based on general findings for thiourea analogues and provides a predictive framework for this compound. nih.gov

Emerging Applications and Future Research Directions

Advanced Materials Science Applications

While specific applications of 1,3-Bis(3-methylphenyl)thiourea in advanced materials are not yet widely documented, the broader class of thiourea (B124793) derivatives serves as a valuable precedent for its potential. Thiourea-containing compounds are recognized for their utility as precursors and functional components in various materials. nih.govnih.gov For instance, thiourea derivatives have been incorporated into polymers to enhance their properties and have been used in the synthesis of functional dyes for textiles. researchgate.net

The potential for this compound in this field lies in its structure. The two m-tolyl groups provide steric bulk and lipophilicity, which could be leveraged to influence the properties of polymers or organic materials. It could potentially be used as a stabilizer, a cross-linking agent, or a building block for creating materials with specific thermal or optical properties. Further research could explore its incorporation into polymer backbones or as a functional additive in material formulations.

Supramolecular Chemistry and Host-Guest Interactions

The foundation of supramolecular chemistry lies in non-covalent interactions, an area where this compound demonstrates significant capabilities. The thiourea group is an excellent hydrogen bond donor, a property critical for building larger, self-assembled structures. buu.ac.thnih.gov

Beyond self-assembly, the hydrogen-bonding capability of the thiourea moiety makes it a prime candidate for use as a "host" in host-guest chemistry. nih.gov Thiourea-based hosts can form complexes with various "guest" molecules, particularly those with hydrogen bond accepting groups like ureas or carboxylates. nih.gov While specific host-guest studies involving this compound are still emerging, the principles established with other thiourea derivatives suggest its potential for creating complex, functional supramolecular systems.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C15H16N2S | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2(1)/c | nih.gov |

| Unit-cell dimension (a) | 9.506(1) Å | nih.gov |

| Unit-cell dimension (b) | 7.629(1) Å | nih.gov |

| Unit-cell dimension (c) | 20.077(1) Å | nih.gov |

| Unit-cell angle (β) | 99.93(1)° | nih.gov |

| Dihedral angle between tolyl rings | 53.6(1)° | nih.gov |

Environmental Remediation Applications (e.g., Heavy Metal Removal)

One of the most promising applications for this compound is in environmental remediation, specifically for the removal of toxic heavy metals. The sulfur atom in the thiocarbonyl group (C=S) is a soft Lewis base, giving it a strong affinity for soft Lewis acidic metal ions like mercury(II), lead(II), and cadmium(II). nih.govresearchgate.net

Research has explicitly identified N,N'-(m-tolyl)thiourea as a chelating agent with potential therapeutic applications for lead and mercury poisoning, underscoring its strong interaction with these metals. nih.gov This chelating ability can be harnessed to create adsorbents for removing heavy metals from contaminated water. By immobilizing this compound onto a solid support, such as silica (B1680970) or a polymer resin, a material can be produced that selectively captures and removes these hazardous ions from aqueous solutions. nih.govresearchgate.net The effectiveness of such systems relies on the strong, selective coordination between the sulfur atom and the heavy metal ion. nih.govresearchgate.net

Table 2: Potential Environmental Remediation Applications

| Application Area | Target Pollutant | Underlying Principle | Reference |

|---|---|---|---|

| Water Treatment | Mercury (Hg²⁺) | Chelation via sulfur atom | nih.govresearchgate.net |

| Water Treatment | Lead (Pb²⁺) | Chelation via sulfur atom | nih.govmdpi.com |

| Industrial Effluent | Cadmium (Cd²⁺) | Chelation via sulfur atom | nih.gov |

Future Perspectives in Thiourea Research and Innovation

The field of thiourea chemistry is dynamic and continually expanding, driven by the versatility of the thiourea scaffold. nih.govmdpi.com Future research is expected to branch into several key areas. In medicinal chemistry, thiourea derivatives continue to be explored as potent enzyme inhibitors and therapeutic agents against a range of diseases. mdpi.comgoogle.com

In the realm of catalysis, bifunctional thioureas that combine a hydrogen-bonding donor site with a basic amine site have emerged as powerful organocatalysts for asymmetric synthesis, a field where precision and efficiency are paramount. rsc.org The development of new synthetic methodologies, including more sustainable and efficient routes, will also be a priority. nih.gov For compounds like this compound, future innovations will likely focus on harnessing its specific structural features—the interplay between its hydrogen-bonding capacity and the steric and electronic properties of its m-tolyl substituents—to unlock new functionalities in smart materials, targeted therapies, and specialized chemical sensors.

常见问题

Q. What are the optimal methods for synthesizing 1,3-bis(3-methylphenyl)thiourea, and how can reaction conditions be standardized for reproducibility?